Indoxyl glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNOZVWCFXSNE-BYNIDDHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957188 | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35804-66-1 | |
| Record name | 3-Indolyl-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035804661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolyl-beta-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indoxyl glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymology of Indoxyl Glucuronide
Microbial Precursor Generation Research
The initial and crucial step in the formation of indoxyl glucuronide is the production of its precursor, indole (B1671886), by the gut microbiota. This process is a key aspect of tryptophan metabolism within the gastrointestinal tract.
Tryptophan Catabolism and Indole Formation by Gut Microbiota
Dietary tryptophan that is not absorbed in the small intestine travels to the large intestine, where it becomes a substrate for the resident microbial communities. nih.gov A significant pathway for microbial tryptophan metabolism is its conversion to indole. nih.govnih.gov This biotransformation is carried out by a variety of Gram-positive and Gram-negative bacterial species that possess the necessary enzymatic machinery. nih.gov The production of indole from tryptophan is a hallmark of the metabolic activity of a healthy gut microbiome. frontiersin.orgfrontiersin.org
The concentration of indole in the gut can vary significantly among individuals, which is thought to be due to differences in the composition of their gut microbiota and dietary protein intake. nih.govfrontiersin.org Higher levels of fecal indole are often associated with a more pronounced proteolytic metabolism in the intestine. frontiersin.org
Identification and Characterization of Tryptophanase Enzymes in Research
The key enzyme responsible for the direct conversion of tryptophan to indole is tryptophanase. nih.govbevital.no This enzyme catalyzes the hydrolysis of tryptophan, yielding indole, pyruvate, and ammonia. biorxiv.org Tryptophanase is encoded by the tnaA gene and is found in numerous bacterial species, including Escherichia coli, Bacteroides species, and various Clostridium species. nih.govnih.govbevital.no Research has focused on identifying and characterizing tryptophanase activity in different gut bacteria to understand the dynamics of indole production. mdpi.com Studies have shown that the expression of the tnaA gene can be influenced by substrate availability, with the presence of tryptophan inducing its expression. nih.gov Conversely, the availability of other energy sources, like glucose, can repress indole biosynthesis. frontiersin.org
Microbiota Compositional Studies and Indole Production Research
Research has established a clear link between the composition of the gut microbiota and the capacity for indole production. nih.govfrontiersin.org The abundance of tryptophanase-containing bacteria is a primary determinant of the levels of indole produced in the gut. mdpi.comoup.com For instance, bacterial genera such as Clostridium and Bacteroides are known contributors to the indole pool. nih.govnih.gov
Studies comparing germ-free mice with conventional mice have demonstrated the essential role of the microbiota in tryptophan metabolism, with germ-free mice showing reduced levels of indole and its derivatives. mdpi.comunite.it Furthermore, dietary interventions, such as the supplementation with dietary fiber, have been shown to modulate the composition of the gut microbiota and consequently affect the production of indole and other tryptophan metabolites. biorxiv.orgwur.nl For example, certain fibers can promote the growth of bacteria that produce other indole derivatives, while potentially decreasing the production of indole itself. wur.nl
Host-Mediated Indole to Indoxyl Conversion Research
Once produced by the gut microbiota, indole is absorbed through the intestinal epithelium into the bloodstream. nih.govnih.gov It then travels to the liver, where it undergoes further metabolism by host enzymes to form indoxyl, the direct precursor to this compound. frontiersin.orgnih.gov
Role of Hepatic Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2E1)
The conversion of indole to indoxyl (3-hydroxyindole) is primarily catalyzed by a group of enzymes known as cytochrome P450 (CYP) monooxygenases located in the liver. nih.govnih.gov Research has identified several CYP isoforms involved in this oxidative reaction.
CYP2E1: Extensive research points to CYP2E1 as a major enzyme responsible for the oxidation of indole to indoxyl. nih.govnih.govnih.gov Studies using rat liver microsomes have shown a strong correlation between CYP2E1 activity and the rate of indoxyl formation. nih.govnih.gov
CYP2A6: This enzyme has also been shown to be involved in indole metabolism, capable of oxidizing indole at the C-3 position to form indoxyl. frontiersin.orgresearchgate.netoup.com Some studies suggest that CYP2A6, along with CYP2C19, plays a significant role in the metabolism of indole. mdpi.comresearchgate.netmdpi.com
Other CYPs: While CYP2E1 and CYP2A6 are considered the primary enzymes, other isoforms like CYP2C19 have also been implicated in indole oxidation. mdpi.commdpi.com
The expression and activity of these CYP enzymes can be influenced by various factors, which in turn can affect the rate of indoxyl production.
Enzymatic Mechanisms of Indoxyl Formation
The formation of indoxyl from indole is an enzymatic hydroxylation reaction. nih.govresearchgate.net The cytochrome P450 enzymes utilize a molecule of oxygen and electrons from NADPH-cytochrome P450 reductase to introduce a hydroxyl group onto the C-3 position of the indole ring, resulting in the formation of indoxyl. nih.gov
Following its formation in the liver, indoxyl is a reactive intermediate. jst.go.jp It is then subject to Phase II conjugation reactions. One of these pathways involves UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily located in the endoplasmic reticulum. nih.gov These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of indoxyl, forming the more water-soluble and excretable compound, this compound. jst.go.jp This glucuronidation step is a critical detoxification process, preparing the compound for elimination by the kidneys.
Table 1: Key Enzymes in this compound Biosynthesis
| Step | Precursor | Product | Key Enzyme(s) | Location |
|---|---|---|---|---|
| 1 | Tryptophan | Indole | Tryptophanase | Gut Microbiota |
| 2 | Indole | Indoxyl | CYP2E1, CYP2A6 | Liver |
| 3 | Indoxyl | this compound | UDP-glucuronosyltransferase (UGT) | Liver |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Indole |
| Indoxyl |
| Pyruvate |
| Ammonia |
| Glucose |
| NADPH |
| UDP-glucuronic acid |
| Glucuronic acid |
| 3-hydroxyindole |
| Indole-3-acetic acid |
| Indole-3-propionic acid |
| Indole-3-lactic acid |
| Indole-3-aldehyde |
| Oxindole |
| Tryptamine |
Glucuronidation Pathway Characterization Research
The formation of this compound is a crucial step in the metabolism of indole, a product of tryptophan breakdown by gut microbiota. This biotransformation is catalyzed by a family of enzymes known as Uridine 5'-diphospho-glucuronosyltransferases (UGTs), which are central to the body's detoxification processes. ontosight.aiwikipedia.org
Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs) Identification and Activity Profiles
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion. wikipedia.orgnih.gov This process, known as glucuronidation, is a major phase II metabolic pathway for a wide array of compounds, including drugs, environmental toxins, and endogenous substances. nih.gov
Research has identified several UGT isoforms responsible for the glucuronidation of indoxyl. The primary enzymes involved belong to the UGT1A and UGT2B subfamilies. nih.govcriver.com Specifically, UGT1A1, UGT1A9, and UGT2B7 have been shown to play significant roles in this process. researchgate.netnih.govresearchgate.net
UGT1A1: This isoform is a key enzyme in the liver and is responsible for the glucuronidation of a wide range of substrates, including bilirubin. nih.govnih.gov Studies have shown that UGT1A1 is also involved in the formation of this compound. researchgate.net
UGT1A9: Predominantly expressed in the liver and kidneys, UGT1A9 is highly active in the glucuronidation of phenols and is considered a major contributor to indoxyl glucuronidation. nih.govresearchgate.net
UGT2B7: This is one of the most abundant UGT enzymes in the liver and is also expressed in the kidney. researchgate.netnih.gov It is known to metabolize a broad spectrum of substrates and participates in the glucuronidation of indoxyl. researchgate.netresearcher.life
The activity of these UGT isoforms can be influenced by genetic polymorphisms, which can lead to variations in the rate of this compound formation among individuals. nih.govresearchgate.net
Tissue-Specific Glucuronidation Patterns and Enzyme Localization (Liver, Kidney, Intestine)
The glucuronidation of indoxyl is not confined to a single organ but occurs in various tissues, with the liver, kidney, and intestine being the primary sites. wikipedia.orgnih.gov The distribution and abundance of specific UGT isoforms in these tissues determine the local capacity for indoxyl glucuronidation.
Liver: As the principal organ for drug metabolism, the liver has the highest concentration and variety of UGT enzymes. nih.govnih.gov UGT1A1, UGT1A9, and UGT2B7 are all significantly expressed in the liver, making it a major site for the synthesis of this compound from circulating indoxyl. researchgate.netnih.gov
Kidney: The kidney also plays a crucial role in glucuronidation. researchgate.net UGT1A9 and UGT2B7 are the two major UGTs expressed in the kidney cortex, contributing to the local formation of this compound, which can then be directly excreted into the urine. researchgate.netnih.gov
Intestine: The intestine is a significant site for the first-pass metabolism of many compounds. frontiersin.org While UGT1A1 and UGT2B7 are present, the intestine also expresses unique isoforms like UGT1A10. frontiersin.org This suggests that some glucuronidation of indoxyl absorbed from the gut may occur directly within the intestinal wall.
The relative contribution of each organ to the total body clearance of indoxyl via glucuronidation is an area of ongoing research, with evidence suggesting that both hepatic and extrahepatic glucuronidation are important. wikipedia.orgresearchgate.net
Enzymatic Reaction Kinetics and Substrate Specificity Studies in Research Settings
The kinetics of indoxyl glucuronidation have been investigated using various in vitro systems, such as human liver microsomes (HLM), human kidney microsomes (HKM), and recombinant UGT enzymes. researchgate.net These studies provide insights into the efficiency and affinity of different UGT isoforms for indoxyl.
Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), describe the relationship between substrate concentration and the rate of the enzymatic reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme/System | Substrate | Km (µM) | Vmax (pmol/min/mg) | Source |
| Human Liver Microsomes | 7-hydroxycoumarin | 12 ± 2 | 76 ± 3 | nih.gov |
| Human Liver Microsomes | p-cresol | 33 ± 13 | 266 ± 25 | nih.gov |
| Human Liver Microsomes | Resveratrol (for 3-O-glucuronide) | 149 | - | researchgate.net |
| Human Liver Microsomes | Resveratrol (for 4'-O-glucuronide) | 365 | - | researchgate.net |
This table presents kinetic data for related phenolic substrates to illustrate the general range of UGT activity, as specific kinetic values for indoxyl glucuronidation are not consistently reported across all studies.
Substrate specificity studies have demonstrated that while several UGT isoforms can catalyze the glucuronidation of indoxyl, UGT1A9 exhibits high activity towards phenolic compounds. nih.gov The efficiency of glucuronidation can also be influenced by the presence of other substrates that compete for the same enzyme, a common phenomenon in drug metabolism. nih.gov
Investigating the Competition Between Glucuronidation and Sulfation Pathways for Indoxyl
Indoxyl is a substrate for both glucuronidation and sulfation, two major phase II conjugation pathways that often compete for the same substrates, particularly phenols. washington.eduresearchgate.net The balance between these two pathways can influence the metabolic fate of indoxyl and the relative production of this compound versus indoxyl sulfate (B86663).
Sulfation: This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate.
Competition: The extent to which glucuronidation or sulfation predominates depends on several factors, including the relative affinity (Km) and catalytic capacity (Vmax) of the involved UGT and SULT isoforms for indoxyl, as well as the intracellular concentrations of the respective cofactors, UDPGA and PAPS.
Research suggests that under normal physiological conditions, both pathways contribute to the metabolism of indoxyl. researchgate.net However, in certain situations, such as when one pathway is saturated or inhibited, the other may become more dominant. mdpi.com For instance, if sulfation is inhibited, a greater proportion of indoxyl may be shunted towards the glucuronidation pathway, leading to increased formation of this compound. mdpi.com This interplay is significant as indoxyl sulfate is a well-known uremic toxin with higher protein binding and lower renal clearance compared to the more readily excretable this compound. mdpi.comnih.gov
Transport and Excretion Mechanisms in Biological Systems Research
Cellular Uptake Transporters Research
The initial step in the clearance of indoxyl glucuronide from the bloodstream involves its uptake into cells, primarily in the kidney and liver. This process is mediated by specific uptake transporters.
Organic Anion Transporters (OATs) and this compound Interactions
Organic Anion Transporters (OATs) are a major family of transporters responsible for the uptake of a wide range of organic anions from the blood into tissues like the kidney for subsequent excretion. mdpi.comfrontiersin.org Research has shown that OATs, particularly OAT1 and OAT3, which are predominantly expressed on the basolateral membrane of renal proximal tubule cells, are key players in the uptake of uremic toxins. mdpi.com
Studies using OAT-overexpressing cell lines have demonstrated the interaction of these transporters with this compound. For instance, research has indicated that the uptake of free and human serum albumin (HSA)-bound indoxyl β-d-glucopyranoside is markedly increased in cells overexpressing OAT3. nih.gov This suggests a significant role for OAT3 in the renal uptake of this compound. While some studies have pointed to the involvement of both OAT1 and OAT3 in the transport of various uremic toxins, the specific affinity and transport kinetics of this compound by OAT1 require further elucidation. mdpi.comnih.gov It is noteworthy that some research has suggested that other glucuronide compounds may not be common substrates for OAT1 and OAT3, highlighting the specificity of these interactions. nih.gov
Table 1: Investigated Interactions of this compound with OATs
| Transporter | Interaction Type | Research Finding |
|---|---|---|
| OAT1 | Potential Substrate | While OAT1 is crucial for the uptake of many uremic toxins, its specific role in this compound transport is still under investigation. mdpi.comnih.gov |
| OAT3 | Substrate | Studies have shown a significant increase in the uptake of indoxyl β-d-glucopyranoside in OAT3-overexpressing cells. nih.gov |
Research on Other Transporter Systems Involved in Uptake
Beyond the well-established role of OATs, research into other transporter systems that may contribute to the cellular uptake of this compound is ongoing. The complexity of transporter expression and function across different tissues suggests that multiple systems could be involved. However, current research has predominantly focused on the OAT family for the uptake of anionic uremic toxins like this compound. mdpi.comfrontiersin.orgnih.gov Further investigation is needed to identify and characterize other potential uptake transporters for this compound.
Efflux Transporter Systems Research
Following cellular uptake, this compound must be expelled from the cells into the urine or bile for elimination from the body. This efflux is mediated by another set of transporters, primarily belonging to the ATP-binding cassette (ABC) superfamily. nih.govnih.gov
Multidrug Resistance-associated Proteins (MRPs) Involvement in Efflux
Multidrug Resistance-associated Proteins (MRPs) are a key family of efflux transporters known to handle a wide variety of substrates, including glucuronide conjugates. rsc.orgresearchgate.net Several MRP isoforms, such as MRP2, MRP3, and MRP4, are expressed in key excretory organs like the liver and kidneys. nih.gov In the kidney, MRP2 and MRP4 are located on the apical membrane of proximal tubule cells and are responsible for the efflux of substances into the urine. nih.govmdpi.com In the liver, MRP3 and MRP4 mediate efflux into the blood, while MRP2 is involved in biliary excretion. nih.gov
Research suggests that glucuronides are often substrates of MRPs. researchgate.netresearchgate.net For example, studies have shown that MRP4 is involved in the transport of various organic anions and that its activity can be inhibited by certain uremic toxins. mdpi.complos.org While direct evidence specifically detailing the transport of this compound by individual MRP isoforms is still emerging, the known substrate profile of this transporter family strongly suggests their involvement in its efflux. rsc.orgresearchgate.net
Breast Cancer Resistance Protein (BCRP) Dynamics and this compound
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is another important efflux transporter highly expressed in tissues such as the intestine, liver, and kidney. nih.gov BCRP plays a crucial role in the disposition of a wide range of compounds, including many glucuronide conjugates. nih.govnih.gov
Table 2: Key Efflux Transporters and their Potential Role in this compound Excretion
| Transporter Family | Specific Transporter | Location | Potential Role in this compound Efflux |
|---|---|---|---|
| Multidrug Resistance-associated Proteins (MRPs) | MRP2 | Apical membrane of renal proximal tubules, Canalicular membrane of hepatocytes nih.govnih.gov | Urinary and biliary excretion. nih.govresearchgate.net |
| MRP4 | Apical membrane of renal proximal tubules, Basolateral membrane of hepatocytes nih.govmdpi.com | Urinary excretion and efflux into blood. nih.govmdpi.com | |
| Breast Cancer Resistance Protein (BCRP) | BCRP (ABCG2) | Apical membrane of intestine, liver, and kidney proximal tubules nih.gov | Intestinal, biliary, and urinary excretion. nih.govresearchgate.net |
Research on this compound Inhibition of Specific Transporters (e.g., OCT-2)
In addition to being a substrate for transport, this compound has been shown to act as an inhibitor of certain transporters. This is particularly relevant in the context of CKD, where the accumulation of uremic toxins can interfere with the normal function of drug transporters, potentially leading to drug-drug interactions and altered drug disposition.
One notable example is the inhibition of the Organic Cation Transporter 2 (OCT2). OCT2 is a key transporter involved in the renal secretion of a variety of organic cations, including many therapeutic drugs. nih.gov Research has identified indoxyl-β-d-glucuronide as one of several uremic solutes that can inhibit the uptake of metformin (B114582), a known OCT2 substrate, by this transporter. mdpi.comnih.govresearchgate.net This inhibition suggests a potential mechanism by which the accumulation of this compound in CKD could impair the renal clearance of certain medications, a finding that has significant clinical implications. researchgate.netmdpi.com
Excretion Pathways Research
The elimination of this compound from the body is a critical process involving multiple transport mechanisms, primarily centered in the kidneys and the liver. Research into these excretion pathways helps to understand how the body handles this and other uremic solutes.
Renal Clearance Mechanisms, including Glomerular Filtration and Tubular Secretion
The kidneys are the principal organs responsible for clearing this compound from the bloodstream. This is accomplished through a combination of two main processes: glomerular filtration and active tubular secretion.
Glomerular Filtration
This compound is effectively filtered from the blood as it passes through the glomeruli of the kidney. mdpi.com This efficient filtration is attributed to its key physicochemical properties: high water solubility and a low affinity for binding to plasma proteins. mdpi.comhmdb.ca Substances that are not bound to proteins are more readily forced through the filtration barrier of the glomerulus into the renal tubule, initiating the process of urine formation and excretion. marshall.edu
Tubular Secretion
In addition to filtration, this compound undergoes active tubular secretion, a process mediated by a series of transport proteins located on the membranes of the proximal tubule cells. researchgate.netahajournals.org This is an essential mechanism for the elimination of various endogenous compounds and xenobiotics. marshall.edu The process involves two steps: uptake from the blood into the tubular cells across the basolateral membrane, followed by efflux from the cells into the tubular lumen (urine) across the apical membrane. uu.nl
Research has identified several key transporters involved in the tubular secretion of this compound and similar anionic compounds:
Basolateral Uptake: Organic anion transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of anionic toxins from the blood. ahajournals.orguu.nl Studies have shown that indoxyl-β-D-glucuronide is among the uremic toxins handled by this system. uu.nl
Apical Efflux: Once inside the tubular cells, efflux into the urine is facilitated by ATP-binding cassette (ABC) transporters on the apical membrane. uu.nl Key transporters identified in this step include the Breast Cancer Resistance Protein (BCRP; ABCG2) and Multidrug Resistance-Associated Protein 4 (MRP4; ABCC4). uu.nlmdpi.com The coordinated action of these uptake and efflux transporters ensures the efficient secretion of this compound into the urine. uu.nl
The table below summarizes the primary transporters implicated in the renal tubular secretion of this compound.
| Transporter Family | Transporter | Location | Function in Secretion |
| Solute Carrier (SLC) | OAT1 | Basolateral Membrane | Uptake from blood |
| ATP-Binding Cassette (ABC) | BCRP | Apical Membrane | Efflux into urine |
| ATP-Binding Cassette (ABC) | MRP4 | Apical Membrane | Efflux into urine |
Table 1: Key Transporters in the Renal Tubular Secretion of this compound.
Research on Biliary Excretion and Enterohepatic Circulation Implications for Glucuronide Metabolites
While renal clearance is the primary route of elimination, biliary excretion also serves as a pathway for glucuronide metabolites. nih.gov This process involves transport from the blood into hepatocytes, followed by secretion into the bile. frontiersin.org
Biliary Excretion
The transport of glucuronide conjugates like this compound from the liver into the bile is an active process mediated by specific efflux transporters located on the canalicular membrane of hepatocytes. nih.gov Research has shown that transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2) and BCRP (ABCG2) are crucial for the biliary excretion of various glucuronides. nih.govfrontiersin.orgresearchgate.net Efflux transporters on the basolateral membrane of the hepatocyte, such as MRP3, can also return the metabolite to the systemic circulation for subsequent renal elimination. nih.govjst.go.jp
Enterohepatic Circulation Implications
The excretion of glucuronide conjugates into the bile introduces the possibility of enterohepatic circulation. frontiersin.orgresearchgate.net This cycle involves the following steps:
A compound, such as this compound, is secreted into the bile by the liver. frontiersin.org
The bile is released into the intestinal lumen. researchgate.net
Within the intestine, gut bacteria produce enzymes, such as β-glucuronidases, which can cleave the glucuronic acid moiety from the metabolite. nih.gov
This deconjugation process regenerates the parent aglycone (in this case, indoxyl). researchgate.net
The less water-soluble aglycone can then be reabsorbed from the intestine back into the portal circulation, returning to the liver where it can be re-metabolized and re-excreted. frontiersin.orgresearchgate.net
This recycling process can prolong the presence of a compound and its metabolites within the body. researchgate.net While the extent to which this compound specifically undergoes significant enterohepatic circulation is not fully detailed in available research, the general pathway is a well-established fate for many glucuronidated compounds. frontiersin.orgresearchgate.net This interplay between hepatic excretion and intestinal bacterial metabolism highlights the complex disposition of glucuronide metabolites. nih.gov
The table below lists the transporters involved in the hepatobiliary system that are relevant to the excretion of glucuronide metabolites.
| Transporter | Location | Function in Biliary Excretion |
| MRP2 | Canalicular Membrane | Efflux into bile |
| BCRP | Canalicular Membrane | Efflux into bile |
| MRP3 | Basolateral Membrane | Efflux into blood |
Table 2: Key Hepatobiliary Transporters for Glucuronide Metabolites.
Mechanistic Investigations of Indoxyl Glucuronide in Experimental Models
Modulation of Cellular Signaling Pathways Research
Indoxyl glucuronide is recognized in scientific literature as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. karger.com The activation of AhR by uremic toxins derived from tryptophan metabolism, including this compound, is a subject of ongoing research. karger.commdpi.com Upon binding, the AhR-ligand complex translocates to the nucleus, where it can modulate the expression of various genes. karger.commdpi.com
In experimental models, the activation of AhR by this compound has been demonstrated to initiate downstream signaling events. One key finding is that this compound induces the expression of Cytochrome P450 1A1 (CYP1A1) mRNA and promotes the nuclear translocation of the AhR protein. nih.gov This indicates a direct engagement and activation of the AhR signaling pathway. nih.gov The collective pool of AhR agonists in uremic serum, which includes this compound, indoxyl sulfate (B86663) (IS), and indole-3-acetic acid (IAA), is referred to as the AhR activating potential (AhR-AP). encyclopedia.pub Studies have shown that this AhR-AP is higher in patients with chronic kidney disease (CKD) and is associated with cardiovascular events. encyclopedia.pub The sustained activation of AhR by accumulating uremic toxins like this compound may underlie various pathological responses. frontiersin.org This "dioxin-like" effect of persistent AhR activation is hypothesized to contribute to the cardiovascular complications observed in CKD. mdpi.comd-nb.info
| Experimental Model | Key Finding | Downstream Effect | Citation |
| HepG2 cells | This compound induces nuclear translocation of AhR protein. | Activation of AhR signaling. | nih.gov |
| HepG2 cells | This compound induces CYP1A1 mRNA expression. | Transcription of AhR target genes. | nih.gov |
| General Research | This compound is identified as an endogenous AhR ligand. | Triggers AhR activation. | karger.com |
| Uremic Serum Bioassay | Contributes to the total AhR activating potential (AhR-AP). | Associated with cardiovascular events in CKD patients. | encyclopedia.pub |
Research has established a direct link between this compound and the modulation of the Hypoxia-Inducible Factor (HIF) pathway, primarily through its activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov The HIF signaling pathway is crucial for cellular adaptation to low oxygen levels and regulates the production of erythropoietin (EPO), a hormone essential for red blood cell formation. nih.govhaaselab.org
In experimental studies using EPO-producing HepG2 cells, this compound was found to inhibit the expression of EPO mRNA that is typically induced by hypoxia-mimicking conditions. nih.gov Further investigation revealed that this compound, at concentrations relevant to those found in the blood of CKD patients, inhibits the transcriptional activation of HIF. nih.gov This inhibitory effect on HIF activation was demonstrated to be dependent on AhR signaling; when AhR was blocked using a pharmacological antagonist (CH-223191), the inhibitory effect of this compound on HIF activation was abolished. nih.gov These findings suggest that this compound contributes to the impairment of HIF signaling by activating the AhR pathway. nih.gov
| Experimental System | Treatment/Condition | Observed Effect on HIF Pathway | Mechanism | Citation |
| HepG2 cells | Cobalt chloride (hypoxia mimetic) | This compound inhibited EPO mRNA expression. | Inhibition of HIF-dependent EPO expression. | nih.gov |
| HepG2 cells | Hypoxic culture | This compound inhibited the transcriptional activation of HIF. | Inhibition of HIF activation. | nih.gov |
| HepG2 cells | This compound + CH-223191 (AhR antagonist) | The inhibition of HIF activation by this compound was abolished. | The effect is mediated through AhR activation. | nih.gov |
Beyond the well-documented AhR and HIF pathways, research indicates that this compound may participate in modulating other cellular signaling networks, often as part of a mixture of protein-bound uremic toxins (PBUTs).
In one study, a cocktail of PBUTs that included indoxyl-β-glucuronide was shown to promote the production of interleukin-1β (IL-1β) through the NLRP3 inflammasome. nih.gov This process was mediated by oxidative stress and the activation of NF-κB signaling in proximal tubule epithelial cells. nih.gov The same mixture of toxins was also found to promote the production of reactive oxygen species (ROS) and upregulate IL-6. nih.gov While these studies utilized a combination of toxins, they point towards the potential involvement of this compound in inflammatory and oxidative stress pathways.
| Signaling Network | Experimental Context | Observed Effect | Citation |
| NF-κB Signaling | A cocktail of protein-bound uremic toxins including indoxyl-β-glucuronide on proximal tubule epithelial cells. | Promoted NLRP3 inflammasome-mediated IL-1β production. | nih.gov |
| Oxidative Stress | A cocktail of protein-bound uremic toxins including indoxyl-β-glucuronide on proximal tubule epithelial cells. | Promoted ROS production and upregulated IL-6. | nih.gov |
Hypoxia-Inducible Factor (HIF) Pathway Modulation Studies in Experimental Systems
Interactions with Specific Enzymes and Proteins in Research Models
The Organic Cation Transporter 2 (OCT2), encoded by the SLC22A2 gene, is a key transporter involved in the renal secretion of basic drugs and endogenous compounds. nih.govmdpi.com Its expression is predominantly on the basolateral membrane of the renal tubule. mdpi.com
In a screening study designed to evaluate the effect of 72 uremic solutes on OCT2 function, indoxyl-β-d-glucuronide was identified as a novel inhibitor of this transporter. nih.gov The study utilized cells overexpressing OCT2 to measure the uptake of a labeled substrate, metformin (B114582). nih.gov The identification of indoxyl-β-d-glucuronide as an inhibitor suggests it could potentially interfere with the renal clearance of other OCT2 substrates. nih.gov
| Protein | Experimental System | Research Goal | Finding | Citation |
| Organic Cation Transporter 2 (OCT2) | Cellular systems expressing OCT2 | To screen uremic solutes for inhibition of OCT2-mediated metformin uptake. | Indoxyl-β-d-glucuronide was identified as a novel inhibitor of OCT2. | nih.gov |
This compound's existence is a direct result of enzymatic action, and it can also serve as a substrate for other enzymes.
Formation via Glucuronidation: this compound is a metabolite of indoxyl, generated in the liver through a process called glucuronidation. hmdb.ca This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) family, specifically UGT2B28 has been implicated. hmdb.ca Glucuronidation attaches glucuronic acid to a substance, significantly increasing its water solubility and facilitating its excretion by the kidneys. hmdb.ca
Cleavage by β-glucuronidase: this compound can be hydrolyzed by the enzyme β-glucuronidase. mdpi.comnih.gov This enzymatic action cleaves the glucuronide moiety, releasing indoxyl. mdpi.com This characteristic is utilized in research as a triggering mechanism; under physiological conditions, the released indoxyl can undergo spontaneous oxidative dimerization to form an indigoid dye, providing a chromogenic readout of enzyme activity. mdpi.comnih.gov This enzymatic cleavage and subsequent reaction form the basis for various assays and potential bioconjugation applications. mdpi.com
| Enzyme System | Interaction with this compound | Biological/Research Significance | Citation |
| UDP-glucuronosyltransferase (UGT) | Catalyzes the formation of this compound from indoxyl in the liver. | A key step in the metabolism and detoxification pathway, preparing indoxyl for renal excretion. | hmdb.ca |
| β-glucuronidase | Catalyzes the hydrolysis (cleavage) of this compound back to indoxyl and glucuronic acid. | Used in research to trigger the release of indoxyl for chromogenic assays and bioconjugation. | mdpi.comnih.gov |
Organic Cation Transporter-2 (OCT-2) Inhibition Research in Cellular Systems
Oxidative Stress and Reactive Species Research Nexus
The metabolic pathway leading to the formation of this compound originates from the dietary amino acid tryptophan. Intestinal bacteria, such as Escherichia coli, metabolize tryptophan into indole (B1671886). tandfonline.comtandfonline.combevital.no Following absorption from the intestine, indole undergoes Phase I metabolism in the liver, primarily by cytochrome P450 enzymes like CYP2A6 and CYP2E1, to form indoxyl. tandfonline.comjst.go.jp This indoxyl intermediate is then conjugated to form either this compound via UDP-glucuronosyltransferase or the more extensively studied indoxyl sulfate. tandfonline.comtandfonline.comjst.go.jp
Direct experimental investigation into the oxidative potential of this compound is limited; however, studies on its metabolic precursors, indole and indoxyl, provide insight into potential upstream effects. In experimental models using differentiated HL-60 human macrophage cells, both indole and its immediate precursor, indoxyl, have been shown to significantly increase the levels of intracellular reactive oxygen species (ROS). jst.go.jp Research indicated that treatment with indole and indoxyl led to a marked increase in cellular oxidation. jst.go.jp Notably, the pro-oxidant effect of indoxyl was observed to be potent, suggesting that this precursor possesses intrinsic cytotoxic and oxidizing capabilities before its conjugation into this compound or indoxyl sulfate. jst.go.jp While indoxyl sulfate is known to induce ROS production through the activation of NAD(P)H oxidase, the precise mechanisms for indoxyl-induced oxidation are still under investigation. nih.govresearchgate.net
| Precursor Compound | Experimental Model | Key Finding on Oxidative Stress |
| Indole | Differentiated HL-60 Macrophage Cells | Markedly increased intracellular oxidation levels. jst.go.jp |
| Indoxyl | Differentiated HL-60 Macrophage Cells | Markedly increased intracellular oxidation levels; stronger effect than its own precursor, indole. jst.go.jp |
Direct research on the modulation of antioxidant systems by this compound is not extensively documented in the current scientific literature. However, studies on the related compound, indoxyl sulfate, and the broader class of uremic solutes provide some context.
Investigations using human umbilical vein endothelial cells (HUVEC) have shown that indoxyl sulfate induces oxidative stress by not only increasing ROS production but also by diminishing the cell's antioxidant capacity. researchgate.net Specifically, indoxyl sulfate was found to significantly decrease the levels of glutathione (B108866), a crucial non-enzymatic antioxidant. researchgate.net The ROS production instigated by indoxyl sulfate in these models could be inhibited by the application of antioxidants such as Vitamin C, Vitamin E, and N-acetylcysteine (NAC). researchgate.net In animal models of cisplatin-induced acute kidney injury, the accumulation of indoxyl sulfate was associated with a decrease in the expression of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD1) and glutathione peroxidase 1 (GPx1). nih.gov
| Compound/Condition | Experimental Model | Effect on Antioxidant System |
| Indoxyl Sulfate | Human Umbilical Vein Endothelial Cells (HUVEC) | Strongly decreased levels of glutathione. researchgate.net |
| Indoxyl Sulfate | Cisplatin-Treated Mice | Decreased expression of antioxidant enzymes SOD1 and GPx1 in the kidney. nih.gov |
| Antioxidants (Vitamin C, E, NAC) | HUVEC treated with Indoxyl Sulfate | Inhibited indoxyl sulfate-mediated ROS production. researchgate.net |
Investigation of Oxidative Stress Generation Pathways Associated with this compound Precursors
Inflammatory Response Studies in Cellular and Animal Models
While direct studies on this compound's impact on macrophage function are scarce, research into its precursors reveals significant immunomodulatory effects. The metabolic precursors, indole and indoxyl, have been investigated in a differentiated HL-60 human macrophage cell model. jst.go.jp These studies demonstrated that both compounds could down-regulate the phagocytic immune function of macrophages. jst.go.jp Treatment with indole and indoxyl resulted in a dose-dependent decrease in phagocytic activity, with indoxyl showing a more potent inhibitory effect at lower concentrations. jst.go.jp
The related conjugate, indoxyl sulfate, has been more thoroughly studied and is known to promote a pro-inflammatory state in macrophages. In vitro experiments have shown that indoxyl sulfate alone can induce the release of ROS and stimulate a low-grade inflammatory response in macrophages. nih.govnih.gov When combined with an inflammatory stimulus like lipopolysaccharide (LPS), indoxyl sulfate significantly enhances the production of several key inflammatory cytokines. nih.gov
Table of Indoxyl Sulfate-Induced Cytokine Production in Macrophages
| Cytokine | Effect of Indoxyl Sulfate (in combination with LPS) |
|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Increased Release nih.gov |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Significantly Increased Release nih.govnih.gov |
| Interleukin-10 (IL-10) | Significantly Increased Release nih.gov |
| Interleukin-6 (IL-6) | No Statistically Significant Difference nih.gov |
These findings indicate that while glucuronidation is a detoxification pathway, the precursors of this compound and its alternative conjugate, indoxyl sulfate, are biologically active and can modulate critical macrophage functions, including phagocytosis and inflammatory signaling. jst.go.jp
The direct experimental investigation of this compound's effects on T-cell function and the adaptive immune response is an emerging area of research with limited available data. The broader class of protein-bound uremic toxins, to which this compound belongs, is known to contribute to immune dysfunction in patients with chronic kidney disease.
One study investigating various uremic toxins found that this compound inhibited hypoxia mimetic-induced erythropoietin (EPO) mRNA expression through the activation of the aryl hydrocarbon receptor (AhR). researchgate.net The AhR is a ligand-activated transcription factor that is also known to play a role in the differentiation and function of various immune cells, including T-cells, suggesting a potential pathway for this compound to influence immune responses.
Analytical and Synthetic Methodologies for Indoxyl Glucuronide Research
Synthetic Chemistry Approaches for Research Reagents
The synthesis of indoxyl glucuronide and its derivatives is fundamental to its application in research. Chemists have devised multiple strategies, ranging from complex multi-step chemical syntheses to sophisticated enzymatic derivatizations, to create tailored molecules for specific analytical purposes.
The de novo chemical synthesis of this compound is a complex undertaking that has been achieved through various multi-step pathways. One of the earliest large-scale syntheses reported proceeds in eight steps, utilizing readily available starting materials: D-glucuronolactone, anthranilic acid, and chloroacetic acid. researchgate.net This method was specifically developed to produce a chromogenic reagent for the detection of Escherichia coli. researchgate.net
Other synthetic strategies often employ glycosylation reactions, such as the Koenigs-Knorr method, though these can present challenges in reaction conditions and product purification. google.com A more recent approach involves using 1-acetyl indoline-3-one derivatives as key intermediates to prepare indoxyl-based glycosides. google.com Another established method for creating similar glucuronides involves the condensation of a protected glucuronyl-trichloroacetimidate with the aglycone (in this case, an indoxyl precursor), a technique adapted for various phenolic compounds. researchgate.net These syntheses often require extensive use of protecting groups for the glucuronic acid moiety, which must be selectively removed in the final steps of the process. mdpi.com For example, a synthesized indoxyl-glucuronide may possess an N-acetyl group, three O-acetyl groups, and an O-methyl ester, each requiring specific conditions for cleavage. mdpi.com
While full enzymatic synthesis is less common, enzymatic and chemical-enzymatic hybrid methods are valuable for creating derivatized indoxyl glucuronides for use as biochemical probes. A key strategy involves the conversion of a related, synthetically accessible compound, indoxyl-β-glucoside, into the corresponding indoxyl-β-glucuronide. google.com This switch to a glucuronide is often motivated by the desire to increase the water solubility of the probe, owing to the presence of the carboxylic acid/carboxylate group. mdpi.com
The derivatization of the indoxyl core is central to creating functional probes. Synthetic routes have been developed to introduce various functional handles onto the indoxyl ring, which are then carried through the glycosylation step to yield the final probe molecule. These handles can include azido-PEG or hydroxy-PEG groups, which are useful for subsequent bioconjugation via "click chemistry" or other ligation techniques. mdpi.comsciprofiles.comnih.gov The synthesis of these derivatives allows for the creation of highly specific probes that can be linked to other molecules or surfaces for advanced diagnostic and research applications.
A sophisticated application of this compound chemistry is in the design of molecules capable of enzymatically triggered cross-linking. sciprofiles.comorcid.orgorcid.orggoogle.com The fundamental principle involves an indoxyl-glucuronide molecule equipped with a "tether" or a reactive handle. sciprofiles.comnih.gov Upon exposure to the β-glucuronidase enzyme, the glucuronide group is cleaved, releasing the free indoxyl moiety. nih.gov This indoxyl intermediate then undergoes rapid oxidative dimerization under physiological conditions to form a water-insoluble indigoid dye. nih.govsciprofiles.comresearchgate.net When two or more of these tethered molecules are in proximity, this dimerization process results in the formation of a covalent cross-link, which is visibly detectable due to the blue color of the indigo (B80030) product. sciprofiles.com
The molecular design of these agents is critical for their function. Researchers have synthesized a variety of these compounds, attaching conjugatable handles such as azido-polyethylene glycol (azido-PEG), hydroxy-PEG, and bicyclo[6.1.0]nonyne (BCN) to the indoxyl ring. sciprofiles.comnih.gov Strategic placement of these tethers at the 5-, 6-, or 7-positions of the indoxyl ring has been explored to optimize the reaction. sciprofiles.comnih.gov Furthermore, the inclusion of flanking halogen atoms, such as a 4,6-dibromo substitution pattern on a 5-alkoxy-substituted indoxyl, has been shown to be a key design feature for promoting fast and high-yielding indigoid dye formation. nih.govsciprofiles.com These tethered compounds represent a form of "click reaction" triggered by an enzyme, holding promise for applications in bioconjugation and targeted molecular therapies. sciprofiles.comsciprofiles.com
| Tether/Modification | Position on Indoxyl Ring | Purpose/Application | Key Findings |
| Azido-PEG, Hydroxy-PEG | 5-position | Bioconjugation ("Click Chemistry") | Enables linking of the probe to other molecules post-enzymatic activation. |
| Bicyclo[6.1.0]nonyne (BCN) | 5-position | Copper-Free Click Chemistry | Allows for strain-promoted azide-alkyne cycloaddition for bioconjugation. sciprofiles.comnih.gov |
| PEG-ethynyl group | 5-, 6-, or 7-positions | Isomeric evaluation, Bioconjugation | Investigates the effect of tether position on reaction efficiency. sciprofiles.comnih.gov |
| 4,6-Dibromo substitution | Flanking the tether | Enhanced Dye Formation | Significantly improves the rate and yield of indigoid dye formation upon dimerization. sciprofiles.com |
Enzymatic Synthesis and Derivatization for Biochemical Probes
Advanced Analytical Techniques for Research Quantification and Identification
The detection and quantification of this compound are essential for its study in biological systems and for its use as a reporter molecule. Highly sensitive mass spectrometry methods are used for precise quantification in metabolomics, while classic colorimetric assays remain a mainstay for detecting enzyme activity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in complex biological matrices such as serum, plasma, and cell culture medium. researchgate.netnih.govnih.gov This technique is frequently employed in metabolomics studies, often to measure a panel of uremic toxins that includes this compound, indoxyl sulfate (B86663), p-cresyl sulfate, and p-cresyl glucuronide. researchgate.netnih.gov
Validated LC-MS/MS assays typically involve an initial sample preparation step to remove proteins, which can be achieved through protein precipitation with a solvent like methanol (B129727) or by ultrafiltration. cornell.edusigmaaldrich.com The prepared sample is then injected into a liquid chromatography system, where this compound is separated from other metabolites, usually on a reversed-phase column (e.g., C18). researchgate.netnih.gov The separated compound then enters a tandem mass spectrometer, which provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. nih.govcornell.edu These methods are capable of quantifying this compound at nanomolar concentrations and have been successfully used to study its association with various conditions and dietary patterns. nih.govnih.gov
| Study Parameter | Method Details |
| Biological Matrix | Human Serum, HepaRG cell culture medium. researchgate.netnih.govcornell.edu |
| Sample Preparation | Protein precipitation (Methanol), Ultrafiltration, Rapid Equilibrium Dialysis (RED). cornell.edusigmaaldrich.com |
| Chromatography | Reversed-phase liquid chromatography (e.g., C18 column). researchgate.netnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) using selected reaction monitoring (SRM). nih.gov |
| Application | Quantification of uremic toxins, metabolomics studies, pharmacokinetic profiling. researchgate.netnih.govnih.gov |
The most widespread application of this compound is as a chromogenic substrate for the detection of β-glucuronidase activity. researchgate.netbiolscigroup.us This enzyme is produced by approximately 97% of E. coli strains but is largely absent in other Enterobacteriaceae, making it a highly specific marker. researchgate.net The principle of the assay is straightforward: β-glucuronidase cleaves the glucuronic acid moiety from the this compound substrate. joyadv.it This releases the indoxyl aglycone, which subsequently undergoes oxidative dimerization in the presence of oxygen to form 5,5'-diindigo, a water-insoluble blue precipitate. researchgate.netbiolscigroup.us
The formation of this distinct blue color provides a clear visual indicator of enzyme activity. biolscigroup.us This property is exploited in microbiology for the detection and enumeration of E. coli in water, food, and clinical samples using specialized culture media. researchgate.netliofilchem.netsigmaaldrich.com A common and effective variant used in these applications is 5-bromo-4-chloro-3-indoxyl-β-D-glucuronide (X-Gluc), where the halogen substitutions enhance the chromogenic signal, resulting in blue-green colonies. joyadv.itbiosynth.com While the primary use is chromogenic, the indoxyl scaffold is part of a broader class of substrates that can be adapted for various detection methods, including fluorimetric and chemiluminescent assays, by modifying the indoxyl or sugar moiety. nih.gov
| Substrate | Enzyme Detected | Principle of Detection | Result |
| Indoxyl-β-D-glucuronide (IBDG) | β-Glucuronidase | Enzymatic cleavage releases indoxyl, which oxidizes and dimerizes. researchgate.netbiolscigroup.us | Formation of a water-insoluble blue indigo precipitate. biolscigroup.us |
| 5-Bromo-4-chloro-3-indoxyl-β-D-glucuronide (X-Gluc) | β-Glucuronidase | Cleavage releases halogenated indoxyl, which dimerizes. joyadv.it | Formation of a distinct blue or blue-green precipitate (5,5′-dibromo-4,4′-dichloro-indigo). joyadv.itnih.gov |
| 6-Chloro-3-indolyl-β-D-glucuronide | β-Glucuronidase | Enzymatic hydrolysis of the glucuronide bond. google.com | Release of a chromophore that produces a red or pink color. google.com |
Method Validation and Standardization in Research Studies
The validation and standardization of analytical methods are critical for ensuring the accuracy, reliability, and comparability of this compound measurements in research. This process involves establishing key performance characteristics to confirm that a method is suitable for its intended purpose. wur.nl
Method Validation Parameters Validation of analytical methods for quantifying uremic toxins, including this compound, typically follows established guidelines, such as those from the European Medicines Agency (EMA) or AOAC International. mdpi.commdpi.comnih.gov The core parameters assessed during validation include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, a validated LC-HRMS method for related uremic toxins demonstrated linearity with a high coefficient of determination (r² > 0.99). nih.gov
Accuracy: The closeness of the measured value to the true value. It is often evaluated through recovery studies by spiking a known amount of the analyte into a sample matrix. Accuracies for validated methods typically fall within a range of 90-110%. mdpi.comnih.gov
Precision: The degree of agreement among a series of measurements from the same sample. It is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility), with relative standard deviations (RSDs) ideally below 15%. nih.govresearchgate.net
Selectivity/Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample. wur.nl
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. wur.nlmdpi.com These are crucial for studies involving low concentrations of this compound.
Stability: The stability of the analyte in the sample matrix under various storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability) is evaluated to ensure that the concentration does not change during the analysis workflow. mdpi.comresearchgate.net
Standardization in Research Standardization is essential for comparing results across different studies and laboratories. ru.nl This involves the use of certified reference materials or well-characterized standards for calibration and quality control. nih.gov For example, a study identified indoxyl-β-D-glucuronide in patient plasma by comparing its chromatographic and spectroscopic properties directly with an authentic standard. nih.gov Inter-laboratory validation, where a method is tested in multiple laboratories, is a key step in demonstrating the robustness and transferability of an analytical procedure. unirioja.es The development of robust, validated, and standardized assays for this compound and its metabolites is crucial for advancing clinical research and potentially establishing their roles as biomarkers. researchgate.netresearchgate.net
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | Proportionality of signal to concentration. | Coefficient of determination (r²) > 0.99. nih.gov |
| Accuracy | Closeness to the true value. | 85-115% recovery (often 90-110%). mdpi.comresearchgate.net |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) < 15%. nih.govresearchgate.net |
| LOD/LOQ | Lowest detectable/quantifiable concentration. | Calculated based on signal-to-noise ratio or standard deviation of the response. mdpi.com |
| Stability | Analyte integrity under defined conditions. | Accuracy within ±15% of the nominal concentration. mdpi.comresearchgate.net |
Emerging Research Frontiers and Future Perspectives
Comprehensive Systems Biology Integration
A systems biology approach, which integrates various biological data, is proving invaluable in elucidating the multifaceted nature of indoxyl glucuronide. This holistic perspective allows researchers to move beyond isolated pathways and understand the broader physiological and pathological implications of this compound.
Multi-Omics Approaches in this compound Research
The integration of different "omics" disciplines—metabolomics, metagenomics, and transcriptomics—is providing a more comprehensive picture of how this compound influences and is influenced by biological systems.
Metabolomics with Metagenomics: The gut microbiome plays a crucial role in the initial production of indole (B1671886) from dietary tryptophan, the precursor to this compound. mdpi.com Combining metabolomics, the study of small molecules, with metagenomics, the study of genetic material from a mixed community of organisms, allows researchers to link specific gut microbial compositions and their functional genes to the levels of this compound and other related metabolites. nih.govd-nb.info For instance, studies have shown that alterations in the gut microbiota can significantly impact the production of uremic toxins derived from amino acids. d-nb.info Shotgun metagenomic sequencing of stool samples from hemodialysis patients has been used to profile the gut microbiota and its functional pathways, providing insights into how microbial composition aligns with variations in this compound concentrations. nih.gov This integrated approach helps to understand the complex interplay between host genetics, diet, gut microbial activity, and health. d-nb.info
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts, reveals how this compound can influence gene expression. Studies have shown that this compound, along with other uremic toxins like indoxyl sulfate (B86663), can act as an endogenous ligand for the aryl hydrocarbon receptor (AhR). frontiersin.org The AhR is a transcription factor that regulates various cellular pathways, including inflammatory responses. frontiersin.org By analyzing the transcriptome of cells exposed to this compound, researchers can identify the specific genes and pathways that are activated or suppressed, providing a mechanistic understanding of its biological effects. researchgate.net For example, RNA sequencing has been employed to study the transcriptomic changes in human peripheral T cells and endothelial cells in response to uremic toxins, revealing alterations in genes involved in inflammation and vascular formation. frontiersin.orgresearchgate.net
Predictive Modeling of this compound Dynamics in Biological Systems
Predictive modeling is an emerging tool to understand the dynamic behavior of this compound within the body. By integrating data from various sources, including multi-omics studies, these models can simulate and predict how this compound levels might change in response to different physiological conditions or interventions. ahajournals.org These models are crucial for understanding the homeostatic regulation of small molecules and how perturbations can lead to disease. ahajournals.org The "remote sensing and signaling theory" provides a framework for this, suggesting that a network of transporters and enzymes regulates communication between organs via small molecules like this compound. ahajournals.orgahajournals.org
Role in Inter-Organ Communication Research
This compound is increasingly recognized as a signaling molecule involved in the complex communication between different organs, particularly along the gut-liver-kidney axis.
Gut-Liver-Kidney Axis Interdependencies and this compound
The gut-liver-kidney axis is a prime example of inter-organ communication where this compound plays a significant role. The journey of this compound highlights the intricate dependencies between these organs:
Gut: Dietary tryptophan is metabolized by the gut microbiota into indole. nih.gov
Liver: Indole is absorbed into the bloodstream and transported to the liver, where it undergoes phase II metabolism, including glucuronidation, to form this compound. leadgenebio.com
Kidney: this compound is then transported to the kidneys for excretion. ahajournals.org
Dysfunction in any of these organs can disrupt this process. For example, gut dysbiosis can alter indole production, while impaired kidney function can lead to the accumulation of this compound and other uremic toxins, contributing to disease progression. ahajournals.orgnih.gov
Novel Research Tool Development
Advancements in research on this compound are also being driven by the development of new analytical and experimental tools.
Chromogenic Substrates: Novel chromogenic substrates like Indoxyl-β-D-glucuronide (IBDG) are being developed for the specific and rapid detection of enzymes such as β-glucuronidase, which is produced by bacteria like E. coli. researchgate.netbiolscigroup.us This allows for easier quantification and detection in various samples. biolscigroup.us
Advanced Analytical Techniques: The development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of this compound and related metabolites in biological samples. researchgate.net These methods are essential for metabolomics studies and for understanding the subtle changes in metabolite concentrations associated with different physiological states. diva-portal.org
Miniaturized Assays: Miniaturized enzymatic assays are being developed for high-throughput screening and analysis of this compound and related enzymatic activities. biolscigroup.us These assays offer advantages in terms of sample volume, cost, and speed, facilitating larger-scale studies.
These emerging frontiers in research are continuously expanding our understanding of this compound, paving the way for a more complete picture of its role in health and disease. The integration of systems biology, the focus on inter-organ communication, and the development of innovative research tools are all critical for advancing this field.
Biosensors and Imaging Probes Based on this compound Chemistry
The inherent chemical properties of this compound make it a valuable tool in the development of biosensors and imaging probes, particularly for detecting β-glucuronidase activity. mdpi.comcore.ac.uk Upon enzymatic cleavage by β-glucuronidase, this compound is released and subsequently undergoes oxidative dimerization to form a colored indigoid dye. This chromogenic transformation serves as a detectable signal. mdpi.com
Recent research has focused on synthesizing novel this compound derivatives to enhance their utility in various biochemical applications. mdpi.comresearchgate.net For instance, tethered indoxyl-glucuronides have been developed which, upon enzymatic activation, can cross-link molecules under physiological conditions, offering a chromogenic readout. mdpi.com These molecules often incorporate handles like azido-PEG, hydroxy-PEG, or bicyclononyne (BCN) to facilitate conjugation to other molecules. mdpi.com The synthesis of these complex molecules can be challenging, with researchers developing new routes to improve yields and create a wider variety of structures. researchgate.netnih.gov
The development of fluorescent probes for β-glucuronidase activity is another active area of research. While some probes exist for the visible range, there is a need for near-infrared (NIR) probes to allow for deeper tissue imaging in preclinical studies. researchgate.net The principle behind these probes often involves trapping a fluorochrome in the vicinity of the active enzyme upon cleavage of the glucuronide moiety. researchgate.net
Indoxyl-based substrates are not only used in chromogenic assays but also in other detection methods. In indoxyl-azo methods, the released indoxyl couples with a diazonium salt to produce an azo dye. In indoxyl-tetrazolium methods, the indoxyl reduces a tetrazolium salt to an insoluble, colored formazan. researchgate.net These varied applications highlight the versatility of this compound chemistry in developing sensitive detection systems for enzymatic activity.
A summary of different indoxyl-based detection methods is provided below:
| Detection Method | Principle | Output |
| Chromogenic (Indigoid) | Enzymatic cleavage of this compound followed by oxidative dimerization of indoxyl. mdpi.com | Colored indigoid dye. mdpi.com |
| Chromogenic (Azo Dye) | Released indoxyl couples with a diazonium salt. researchgate.net | Azo dye. researchgate.net |
| Chromogenic (Formazan) | Indoxyl reduces a tetrazolium salt. researchgate.net | Insoluble formazan. researchgate.net |
| Fluorescent Probes | Enzymatic cleavage releases a trapped fluorochrome. researchgate.net | Fluorescence signal. researchgate.net |
| Cross-linking | Tethered indoxyl-glucuronides form cross-links upon enzymatic activation. mdpi.com | Chromogenic readout and molecular cross-linking. mdpi.com |
Advanced Experimental Model System Development for this compound Research
To better understand the biological roles and toxicological implications of this compound, researchers are developing and utilizing advanced in vitro model systems. These models are crucial for investigating the metabolism, transport, and cellular effects of this uremic toxin.
One area of focus is the use of human-derived cell cultures to create more clinically relevant models. nih.gov For example, co-culture systems of human hepatocytes are being used to predict in vivo clearance and identify human-relevant metabolites of various compounds, which can be adapted for this compound research. nih.gov These systems allow for the study of low metabolic clearance over several days. nih.gov However, it is important to consider that the supporting cells in these co-cultures can also metabolize compounds, which may complicate the interpretation of results. nih.gov
Animal models, particularly knockout models, have been instrumental in elucidating the roles of specific enzymes and transporters in the disposition of glucuronide conjugates. frontiersin.org For instance, studies in knockout mice have helped to clarify the functions of uptake and efflux transporters in the liver. frontiersin.org More specifically, Sult1a1 knockout mice have been used to investigate the role of sulfotransferase 1A1 in the production of indoxyl sulfate, a related uremic toxin, providing a model that could be adapted to study the glucuronidation pathway of indoxyl. mdpi.com
In vitro models using isolated renal proximal tubules and renal cortical slices from rats have been established to study the activity of organic anion transporters (OATs) in the renal accumulation of glucuronide metabolites. marshall.edu These models have been used to assess the transport of various OAT substrates. marshall.edu Furthermore, in vitro assays using human spermatozoa have been developed as a sensitive system to detect the toxicity of uremic substances, including indoxyl-β-D-glucuronide. nih.gov This model allows for the screening of single uremic toxins and complex uremic mixtures to evaluate their impact on cell viability and motility. nih.gov
The development of high-throughput assays is also crucial for advancing research. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed for the simultaneous quantification of several uremic toxins, including this compound, in the culture medium of HepaRG cells. researchgate.net This allows for the efficient testing of potential therapeutic agents that may affect the formation of these toxins. researchgate.net
Comparative and Evolutionary Research Directions on this compound Metabolism
The metabolism of tryptophan, the precursor to this compound, is a complex process with pathways that are conserved across different species. mdpi.com Investigating the comparative and evolutionary aspects of this compound metabolism can provide insights into why the production of potentially harmful uremic toxins has been preserved. mdpi.com
One key area of inquiry is the evolutionary history of the enzymes involved in the detoxification and transport of indoxyl and its metabolites. Sulfotransferases, responsible for the sulfation of indoxyl to indoxyl sulfate, and UDP-glucuronosyltransferases (UGTs), which produce this compound, are part of ancient detoxification systems. mdpi.comhmdb.ca Understanding the evolutionary pressures that shaped these enzyme families could reveal why the pathways leading to uremic toxin generation were not eliminated by natural selection. mdpi.com
Significant species differences exist in the activity and expression of metabolic enzymes, including UGTs and carboxylesterases (CESs). nih.gov For example, humans generally exhibit higher UGT activities than rodents. nih.gov These differences are critical to consider when extrapolating findings from animal models to human physiology and disease. nih.gov Aldehyde oxidase (AO), another enzyme involved in drug metabolism, also shows considerable species differences, making it challenging to predict human clearance from animal data. nih.gov
Comparative studies of the gut microbiome across different species are also informative. The gut microbiota is responsible for the initial conversion of dietary tryptophan to indole. mdpi.compnas.org The composition of the gut microbiome can significantly impact the levels of circulating tryptophan-derived metabolites. pnas.org For instance, studies comparing germ-free mice with conventional mice have demonstrated the profound effect of the gut microbiome on the host's metabolome, including the production of indoxyl sulfate. pnas.org Probiotics have even been tested in dialysis patients to try and reduce plasma levels of indoxyl sulfate by altering the gut bacterial composition. pnas.org
Furthermore, the transport of glucuronide and sulfate conjugates across cell membranes is mediated by a variety of uptake and efflux transporters, which also exhibit species-specific differences. frontiersin.org Investigating the evolution and comparative function of these transporters can help explain how different organisms handle the burden of uremic toxins. frontiersin.orgahajournals.org
Unveiling Undiscovered Biological Roles and Pathways in Experimental Systems
While this compound is primarily known as a uremic toxin, ongoing research aims to uncover its other potential biological roles and the metabolic pathways it influences. nih.gov Studies have begun to reveal that the effects of this compound may be more complex than previously thought.
One significant finding is the ability of this compound to inhibit hypoxia-inducible factor (HIF)-dependent erythropoietin (EPO) expression. nih.gov This effect is mediated through the activation of the aryl hydrocarbon receptor (AHR). nih.gov This discovery suggests that this compound, along with indoxyl sulfate, may contribute to the renal anemia commonly seen in patients with chronic kidney disease (CKD) by impairing HIF signaling. nih.gov
Metabolomic studies have shown that varying concentrations of this compound are associated with a wide range of metabolic pathways. nih.gov For example, increased levels of this compound have been linked to alterations in alanine (B10760859) degradation, anaerobic fatty acid beta-oxidation, and arginine degradation, among others. nih.gov Conversely, decreased concentrations are associated with changes in pathways such as maltose (B56501) degradation and hydrogen metabolism. nih.gov
This compound has also been identified as an inhibitor of the organic cation transporter 2 (OCT2), which plays a role in the renal excretion of drugs and environmental toxins. mdpi.com This suggests that this compound could potentially interfere with the clearance of other substances from the body.
The gut microbiota plays a crucial role in the production of indole, the precursor to this compound. mdpi.comnih.gov The tryptophanase pathway is the most well-studied route for indole production by gut bacteria like Escherichia coli, Clostridium spp., and Bacteroides spp. nih.gov However, the complete picture of tryptophan metabolism, especially the indole pathway in the context of CKD, is still not fully understood. nih.gov
Future research will likely continue to use advanced experimental systems and metabolomics to further elucidate the biological activities of this compound and its impact on various cellular and metabolic pathways.
Q & A
Q. What analytical methods are recommended for detecting indoxyl glucuronide in microbial or mammalian systems?
this compound can be detected using chromogenic assays in microbial systems (e.g., E. coli detection via β-D-glucuronidase cleavage, forming a blue precipitate) . For mammalian systems, advanced techniques like UPLC-Q-TOF/MS are preferred due to their high sensitivity in identifying low-abundance metabolites in biological matrices such as urine or plasma . Methodological steps include:
- Sample preparation : Deproteinization via methanol/acetone precipitation.
- Chromatography : Reverse-phase C18 columns with gradient elution.
- Mass spectrometry : High-resolution full-scan MS with targeted ion extraction for quantification.
Q. Which enzymatic pathways are responsible for this compound formation, and how can their activity be modulated experimentally?
this compound is synthesized via hepatic UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, which conjugates indoxyl (a tryptophan metabolite) with glucuronic acid . Competitive inhibition of sulfotransferases (SULTs) using phytochemicals like resveratrol or quercetin shifts indoxyl metabolism toward glucuronidation . Experimental modulation strategies:
- In vitro : Use rat/human liver S9 fractions with selective SULT inhibitors.
- In vivo : Dietary interventions (e.g., low-protein diets) to reduce indoxyl precursor availability .
Advanced Research Questions
Q. How can researchers address variability in this compound levels when studying dietary interventions?
Variability in urinary excretion of this compound (e.g., high-protein diets increasing levels by 44% ) can arise from inter-individual differences in UGT/SULT isoform expression or gut microbiota composition. Mitigation strategies:
- Cohort stratification : Group subjects by UGT1A1 genotypes (e.g., UGT1A128 polymorphism).
- Control variables : Standardize dietary protein sources and monitor fecal indole-producing bacteria (e.g., Clostridium sporogenes).
- Longitudinal sampling : Collect multiple time-point samples to account for diurnal fluctuations .
Q. What strategies are effective in elucidating the nephrotoxic mechanisms of this compound in chronic kidney disease (CKD) models?
this compound contributes to renal tubular injury by inducing oxidative stress and fibrosis. Key approaches include:
- In vitro models : Treat human proximal tubular cells (HK-2) with this compound (10–100 µM) and measure ROS production via DCFH-DA fluorescence .
- In vivo models : Use adenine-induced CKD rats to correlate plasma this compound levels with biomarkers like Kim-1 and NGAL .
- Multi-omics integration : Combine metabolomics (this compound quantification) with transcriptomics to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .
Q. How to design a study to investigate competitive metabolism between sulfation and glucuronidation of indoxyl in hepatic models?
Competitive metabolism can be studied using:
- Dual-substrate assays : Co-incubate indoxyl with SULT/UGT cofactors (PAPs and UDPGA) in hepatocyte lysates.
- Enzyme kinetics : Calculate Kₘ and Vₘₐₓ for UGT1A1 and SULT1A1 under varying substrate concentrations.
- Pharmacological inhibition : Use SULT inhibitors (e.g., 2,6-dichloro-4-nitrophenol) to quantify glucuronide/sulfate ratio shifts .
Q. What metabolomic approaches are suitable for profiling this compound alongside other uremic toxins?
Untargeted metabolomics using high-resolution mass spectrometry (HRMS) enables simultaneous quantification of this compound, cresol glucuronide, and indoxyl sulfate. Key steps:
- Column selection : HILIC columns for polar metabolites.
- Data processing : Use software (e.g., XCMS or MetaboAnalyst) for peak alignment and annotation via databases like HMDB .
- Validation : Spike-in isotopically labeled standards (e.g., this compound-d4) to correct for matrix effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in this compound levels across studies investigating dietary protein intake?
Contradictions may arise from differences in:
- Protein sources : Animal vs. plant-based proteins alter gut fermentation and indole production.
- Analytical sensitivity : LC-MS/MS vs. ELISA can yield varying detection limits .
- Population factors : Genetic polymorphisms in UGT1A1 or renal excretion efficiency. Solution : Perform meta-analyses with standardized protocols and subgroup analyses by ethnicity or genotype.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
